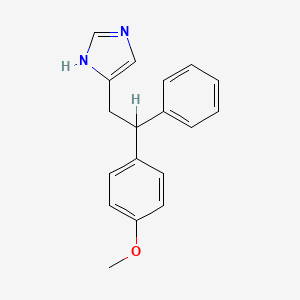

4-(2-(4-Methoxyphenyl)-2-phenylethyl)-1H-imidazole

Description

Structure

3D Structure

Properties

CAS No. |

132287-45-7 |

|---|---|

Molecular Formula |

C18H18N2O |

Molecular Weight |

278.3 g/mol |

IUPAC Name |

5-[2-(4-methoxyphenyl)-2-phenylethyl]-1H-imidazole |

InChI |

InChI=1S/C18H18N2O/c1-21-17-9-7-15(8-10-17)18(11-16-12-19-13-20-16)14-5-3-2-4-6-14/h2-10,12-13,18H,11H2,1H3,(H,19,20) |

InChI Key |

ODZWHDKQXOOYFI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(CC2=CN=CN2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-Methoxyphenyl)-2-phenylethyl)-1H-imidazole typically involves the condensation of 4-methoxyphenylglyoxal with phenylethylamine in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the imidazole ring. The reaction conditions often include the use of solvents such as methanol or ethanol and a temperature range of 60-80°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-Methoxyphenyl)-2-phenylethyl)-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The imidazole ring can be reduced to form imidazoline derivatives.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic aromatic substitution.

Major Products

Oxidation: Formation of 4-hydroxyphenyl derivatives.

Reduction: Formation of imidazoline derivatives.

Substitution: Formation of brominated or nitrated phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of imidazole derivatives, including 4-(2-(4-Methoxyphenyl)-2-phenylethyl)-1H-imidazole, in anticancer therapies. For instance, compounds with similar structures have shown promising antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer cells. The mechanism often involves the inhibition of specific enzymes or pathways crucial for tumor growth.

Antimicrobial Properties

Imidazole derivatives are known for their antimicrobial activities. Research indicates that compounds related to this compound exhibit significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The structure allows for enhanced penetration through bacterial membranes, thereby increasing efficacy.

Allosteric Inhibition

Studies have shown that imidazole derivatives can act as allosteric inhibitors of certain enzymes, such as lipoxygenases (ALOX15). The binding of these compounds can alter the enzyme's conformation, leading to decreased activity. For instance, a derivative containing a 4-methoxyphenyl group has been evaluated for its inhibitory potency against ALOX15 with varying IC50 values, indicating its potential therapeutic applications in inflammatory diseases.

Calcium Signaling Modulation

The compound SKF 96365, related to the imidazole family, has been studied for its effects on calcium signaling in cells. It induces intracellular calcium release and modulates capacitative calcium entry, which is crucial for various cellular functions. This property suggests that similar imidazole derivatives could be explored for their roles in regulating calcium-dependent processes in different cell types.

Synthesis and Derivative Development

The synthesis of substituted imidazoles has been a focus of recent research due to their versatile applications. Various methods have been developed to create derivatives with specific functional groups that enhance their biological activity. For example:

- Metal-Catalyzed Reactions : Employing catalysts to facilitate the formation of imidazoles from aldehydes and amines has proven effective.

- Regiocontrolled Synthesis : Advances in synthetic methodologies allow for regioselective substitutions that enhance the desired properties of the final compound.

Case Studies

| Study | Findings | Applications |

|---|---|---|

| Alizadeh-Bami et al. | Developed a method for synthesizing substituted imidazoles with high yields | Potential use in drug development targeting cancer |

| Wang et al. | Investigated the catalytic properties of iron nanoparticles in synthesizing tetra-substituted imidazoles | Application in organic synthesis and pharmaceutical chemistry |

| Recent Antimicrobial Studies | Evaluated antibacterial efficacy against resistant strains | Development of new antibiotics |

Mechanism of Action

The mechanism of action of 4-(2-(4-Methoxyphenyl)-2-phenylethyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved include signal transduction pathways that regulate cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Key Observations :

- Electronic Modifications : Electron-withdrawing groups (e.g., chloromethyl in ) reduce electron density at the imidazole ring compared to electron-donating methoxy groups.

- Core Variations : Benzimidazole derivatives (e.g., ) exhibit enhanced planarity and conjugation compared to imidazole, affecting solubility and photophysical properties.

Amidines and α-Halo Ketones

The synthesis of 4-(4-Methoxyphenyl)-2-phenyl-1H-imidazole involves benzamidine hydrochloride and 4-methoxyphenacyl bromide, yielding a 25% isolated product after column chromatography . This contrasts with higher-yield methods (e.g., 86% for compound 20 in ) using sodium hydride and THF, suggesting solvent and catalyst optimization impacts efficiency.

Chlorination and Alkenylation

Chlorination with SOCl₂ is employed for 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole , while palladium-catalyzed dehydrogenative alkenylation introduces styryl groups at the 2-position (e.g., compound 3f in ). These methods highlight strategies for introducing halogen or unsaturated moieties, which are absent in the target compound.

Physicochemical Properties

Selected data from the evidence:

Biological Activity

The compound 4-(2-(4-Methoxyphenyl)-2-phenylethyl)-1H-imidazole is a novel imidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. Imidazole derivatives are known for their diverse biological properties, including anticancer, antibacterial, and anti-inflammatory activities. This article reviews the biological activity of this specific compound, supported by relevant research findings, data tables, and case studies.

Synthesis and Structure

The synthesis of This compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired imidazole structure. The presence of the methoxy and phenyl groups is crucial for modulating its biological activity.

Antitumor Activity

Research indicates that imidazole derivatives can exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related study on imidazole derivatives demonstrated that certain compounds showed IC50 values in the low micromolar range against HeLa and A549 cells .

Case Study: Antiproliferative Effects

A comparative analysis of several imidazole derivatives revealed that 4f , a structurally similar compound, exhibited potent antiproliferative activity with an IC50 value of 18.53 µM against HeLa cells. This compound induced apoptosis by increasing Bax protein levels while decreasing Bcl-2 levels, highlighting its mechanism of action through mitochondrial pathways .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 4f | HeLa | 18.53 | Apoptosis induction |

| 4f | A549 | 23.67 | Apoptosis induction |

| 4f | SGC-7901 | 15.45 | Apoptosis induction |

Antibacterial Activity

Imidazole derivatives have also been evaluated for their antibacterial properties. Studies have shown that certain compounds possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, a related class of compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with MIC values ranging from 8 to 32 µg/mL .

Antibacterial Efficacy

The antibacterial effects of This compound can be inferred from studies on similar imidazole compounds, which showed promising results in inhibiting bacterial growth.

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| E. coli | 32 |

| Bacillus subtilis | 8 |

Anti-inflammatory Activity

In addition to its antitumor and antibacterial effects, imidazole derivatives have been reported to exhibit anti-inflammatory properties. Compounds similar to This compound have shown the ability to reduce inflammatory markers such as COX-2 and iNOS in vitro .

The anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, studies indicate that certain imidazole derivatives can significantly suppress the expression of COX-2 mRNA levels compared to standard anti-inflammatory drugs like indomethacin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.